5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a synthetic organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxin core with a fluorine atom and two methyl groups attached. Its molecular formula is , and it has a molecular weight of 196.17 g/mol. The compound is identified by the CAS number 888958-32-5. The structural features of this compound suggest potential applications in pharmaceuticals and agrochemicals due to its ability to interact with biological systems effectively .
The synthesis of 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves multi-step organic reactions. A general synthetic route might include:
5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has potential applications in several fields:
Interaction studies are crucial for understanding how 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one interacts with biological targets. These studies may include:
Several compounds share structural similarities with 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one. A comparison highlights its uniqueness:
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
7-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one | 2177257-81-5 | C₁₀H₉FO₃ | Fluorine at position 7 instead of 5 |
(Z)-8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl | 2415364-10-0 | C₁₂H₁₀BrFO₃ | Contains a bromovinyl substituent |
(R)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one | 452339-73-0 | C₁₃H₁₅NO₄ | Incorporates an oxazolidine ring |
These compounds highlight the structural diversity within this chemical class while showcasing the unique positioning of substituents in 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one that may influence its biological activity and applications .